N-(4-(4-methoxypiperidin-1-yl)phenyl)pent-4-enamide
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Overview
Description
Preparation Methods
The synthesis of N-(4-(4-methoxypiperidin-1-yl)phenyl)pent-4-enamide involves several steps. One common method includes the N-alkylation of primary amines and ammonia, followed by the reduction of nitriles and amides in the presence of catalysts such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-(4-(4-methoxypiperidin-1-yl)phenyl)pent-4-enamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like LiAlH4 or NaBH4.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(4-(4-methoxypiperidin-1-yl)phenyl)pent-4-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on neurological pathways and receptors.
Medicine: Research is ongoing to explore its potential as a treatment for neurological conditions.
Industry: It may be used in the development of new pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of N-(4-(4-methoxypiperidin-1-yl)phenyl)pent-4-enamide involves its interaction with specific molecular targets and pathways. It is believed to modulate neurological pathways, potentially affecting neurotransmitter release and receptor activity. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
N-(4-(4-methoxypiperidin-1-yl)phenyl)pent-4-enamide can be compared with other similar compounds, such as:
N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-methylbenzamide: This compound has a similar structure but with a different substituent on the benzene ring.
N-(4-(4-methoxypiperidin-1-yl)phenyl)-[1,1’-biphenyl]-4-carboxamide: Another similar compound with a biphenyl group instead of a pent-4-enamide group.
Properties
IUPAC Name |
N-[4-(4-methoxypiperidin-1-yl)phenyl]pent-4-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-3-4-5-17(20)18-14-6-8-15(9-7-14)19-12-10-16(21-2)11-13-19/h3,6-9,16H,1,4-5,10-13H2,2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFUROMOCWIEKRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)CCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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